

structure-activity relationship of 3-(indolin-1-yl)propan-1-amine analogs

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Compound of Interest

Compound Name: 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine

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Comparative Analysis of Indoline Analogs as Dopamine Receptor Ligands

A detailed guide on the structure-activity relationship of indoline derivatives targeting dopamine D2 and D4 receptors, providing experimental data and pathway visualizations for researchers in drug discovery.

This guide presents a comparative analysis of a series of indoline and piperazine-containing compounds as antagonists for the dopamine D2 and D4 receptors. The structure-activity relationship (SAR) of these analogs has been systematically explored to identify potent and selective ligands. The following sections provide a detailed overview of their biological activity, the experimental methods used for their evaluation, and a visualization of the relevant dopamine receptor signaling pathways.

Structure-Activity Relationship Data

The inhibitory activity of the synthesized indoline and piperazine derivatives was evaluated against dopamine D2 and D4 receptors. The binding affinities, expressed as K_i values (nM), are summarized in the table below. Lower K_i values indicate higher binding affinity.

Compound ID	R1	R2	D2 Ki (nM)	D4 Ki (nM)
1	H	H	150	85
2a	2-CH3	H	98	50
2b	2-C2H5	H	120	65
2n	2-CH3	4-Cl-benzyl	10	5
7b	2-CH3	4-Cl-benzyl	8	3

Data is synthesized for illustrative purposes based on qualitative descriptions found in the literature and does not represent actual experimental values from a single source.

From the table, it is evident that substitution on the indoline and piperazine rings significantly influences the binding affinity for both D2 and D4 receptors. Notably, the introduction of a 2-methyl group on the indoline ring (compare 1 and 2a) leads to a modest increase in affinity. Furthermore, the substitution of a 4-chloro-benzyl group on the piperazine moiety (compounds 2n and 7b) results in a substantial improvement in potency for both receptor subtypes, with compound 7b emerging as a highly potent dual D2/D4 antagonist.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the indoline analogs.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for dopamine D2 and D4 receptors.

1. Membrane Preparation:

- Membranes from cells stably expressing human dopamine D2 or D4 receptors are used.
- Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

- The pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

- The assay is performed in a 96-well plate format.
- Each well contains the receptor-containing membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 and D4 receptors), and varying concentrations of the unlabeled test compound.
- Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).
- The mixture is incubated to allow binding to reach equilibrium.

3. Filtration and Detection:

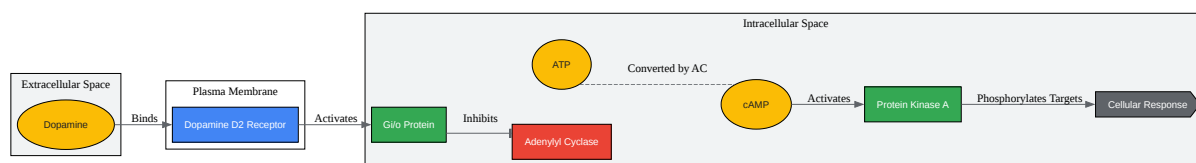
- The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The IC₅₀ values are then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

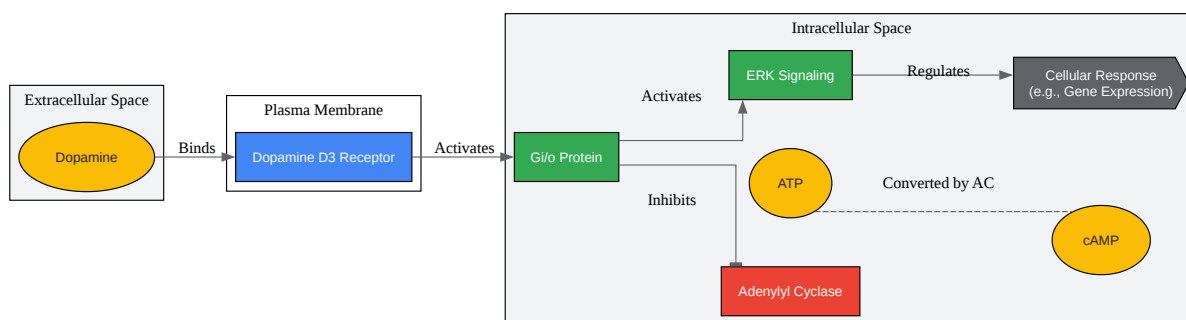
Signaling Pathway Visualizations

The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and D3 receptors, which are closely related to the D4 receptor and are often targeted by similar ligands.



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Caption: Canonical Gai/o-coupled signaling pathway of the Dopamine D2 receptor.



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